molecular formula C11H22O2 B165036 Isononyl acetate CAS No. 135835-72-2

Isononyl acetate

Cat. No. B165036
M. Wt: 186.29 g/mol
InChI Key: LJSJTXAZFHYHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isononyl acetate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. Isononyl acetate is widely used in the fragrance industry, where it is used as a flavoring agent in various food products, cosmetics, and perfumes. In addition, it has several applications in the field of scientific research, including its use as a solvent, reagent, and analytical standard.

Scientific Research Applications

1. Synthesis and Reaction Mechanisms

Isononyl acetate, as a chemical raw material intermediate, is widely used in chemicals, materials, and medicine. A study by Zhang et al. (2021) on isopropenyl acetate, a related compound, detailed the synthesis process and reaction mechanisms, which could provide insights applicable to isononyl acetate as well (Zhang et al., 2021).

2. Biochemical Production Utilizing Acetate

A paper by Song et al. (2018) explored the use of acetate in engineered Escherichia coli to increase biochemical production. This research could be relevant for understanding how isononyl acetate might be used in microbial processes (Song et al., 2018).

3. Enzymatic Synthesis in Supercritical Carbon Dioxide

The enzymatic synthesis of isoamyl acetate, a similar compound to isononyl acetate, in supercritical carbon dioxide was studied by Romero et al. (2005). This research could provide a basis for similar processes involving isononyl acetate (Romero et al., 2005).

4. Microbial Electrosynthesis from Carbon Dioxide

Vassilev et al. (2018) discussed microbial electrosynthesis as a sustainable biotechnology for converting CO2 into carboxylic acids. This concept might be applicable in the context of isononyl acetate synthesis or utilization (Vassilev et al., 2018).

5. Non-enzymatic Synthesis in a Solvent-Free System

Azudin et al. (2020) investigated the non-enzymatic synthesis of isoamyl acetate, a process that could potentially be adapted for isononyl acetate production (Azudin et al., 2020).

6. Recovery through Esterification in Reactive Distillation

Research by Saha et al. (2000) on the recovery of acetic acid through esterification in a reactive distillation column could be relevant to processes involving isononyl acetate (Saha et al., 2000).

7. Aerobic Production Using Escherichia coli

Singh et al. (2008) explored the aerobic production of isoamyl acetate using Escherichia coli, which could offer parallels for isononyl acetate production (Singh et al., 2008).

properties

IUPAC Name

7-methyloctyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSJTXAZFHYHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Record name ISONONYL ACETATE
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DSSTOX Substance ID

DTXSID4041577
Record name Acetic acid, isononyl ester
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema.
Record name ISONONYL ACETATE
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Product Name

Isononyl acetate

CAS RN

40379-24-6
Record name ISONONYL ACETATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Acetic acid, isononyl ester
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Record name Acetic acid, isononyl ester
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Record name Isononyl acetate
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Record name ISONONYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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